molecular formula C22H23NO2 B270382 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide

2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide

Cat. No. B270382
M. Wt: 333.4 g/mol
InChI Key: UUPVKJSSLDXBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of synthetic cannabinoids and has been found to exhibit a range of biological effects that make it a valuable tool for researchers studying the endocannabinoid system.

Mechanism of Action

2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide acts as a partial agonist at the CB1 and CB2 receptors, which means that it can activate these receptors to some extent but not fully. This mechanism of action is similar to that of other synthetic cannabinoids such as CP 55,940 and WIN 55,212-2. 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide has been found to have a higher affinity for the CB1 receptor than the CB2 receptor, which may be responsible for some of its effects on the central nervous system.
Biochemical and Physiological Effects:
2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide has been found to exhibit a range of biochemical and physiological effects that make it a valuable tool for researchers studying the endocannabinoid system. This compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in a range of physiological processes including pain, appetite, and mood regulation. 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide has also been found to have anti-inflammatory and analgesic properties, which may be useful in the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for researchers studying the endocannabinoid system and its role in various physiological processes. 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
One limitation of 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide is its relatively short half-life, which means that its effects are relatively short-lived compared to other synthetic cannabinoids. This may limit its usefulness in certain types of experiments, particularly those that require long-term exposure to the compound. Additionally, 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.

Future Directions

There are several potential future directions for research on 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide and other synthetic cannabinoids. One area of interest is the development of more selective agonists and antagonists for the CB1 and CB2 receptors, which could help to elucidate the specific roles of these receptors in various physiological processes. Another area of interest is the development of novel therapeutic agents based on the pharmacological properties of 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide and other synthetic cannabinoids. Finally, further research is needed to better understand the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes.

Synthesis Methods

The synthesis of 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide involves a multi-step process that begins with the reaction of 2-naphthylamine with 2-bromo-4-methoxybenzoic acid to form 2-(6-methoxy-2-naphthyl)benzoic acid. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride to form 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide. The final product is purified using chromatography techniques to obtain a high-purity compound suitable for research purposes.

Scientific Research Applications

2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide has been extensively studied for its potential use in scientific research, particularly in the field of cannabinoid pharmacology. This compound has been found to exhibit a range of biological effects that make it a valuable tool for researchers studying the endocannabinoid system. 2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide has been shown to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, which are involved in a range of physiological processes including pain, appetite, and mood regulation.

properties

Product Name

2-(6-methoxy-2-naphthyl)-N-(2-phenylethyl)propanamide

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C22H23NO2/c1-16(22(24)23-13-12-17-6-4-3-5-7-17)18-8-9-20-15-21(25-2)11-10-19(20)14-18/h3-11,14-16H,12-13H2,1-2H3,(H,23,24)

InChI Key

UUPVKJSSLDXBKW-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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